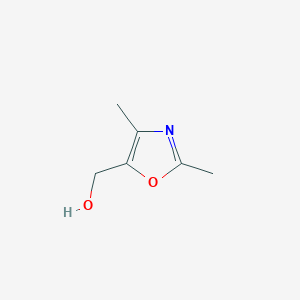

(2,4-Dimethyl-1,3-oxazol-5-yl)methanol

Description

Significance of the Oxazole (B20620) Core in Organic Chemistry and Chemical Synthesis

The oxazole ring is a versatile and valuable scaffold in modern organic chemistry. numberanalytics.com Its unique structure and reactivity make it an attractive starting point for synthesizing more complex molecules. numberanalytics.com The significance of the oxazole core is evident in its presence in numerous natural products with notable biological activities. nih.govontosight.ai In medicinal chemistry, the oxazole moiety is a key component in a variety of therapeutic agents, demonstrating its developmental value. tandfonline.comtandfonline.com Many clinically used drugs contain this heterocyclic system, highlighting its importance in pharmaceutical development. tandfonline.com The chemical versatility of the oxazole structure allows for ready modification, enabling chemists to fine-tune its properties for specific applications in fields ranging from pharmaceuticals to agrochemicals and materials science. numberanalytics.comnumberanalytics.com

Historical Context of Oxazole Chemistry Development

The history of oxazole chemistry dates back to the 19th century. ontosight.ai The first synthesis of an oxazole derivative was reported in the late 1800s. researchgate.net Significant advancements in the field occurred in the mid-20th century, with notable contributions from chemists like Robert B. Woodward. ontosight.ai The development of various synthetic methods, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has been crucial to the expansion of oxazole chemistry. tandfonline.comnih.govontosight.ai The discovery that the oxazole ring is a component of important antibiotics like penicillin brought the entity into prominence around the time of the First World War, spurring further research into its synthesis and properties. tandfonline.comresearchgate.net

Structural Characteristics and Aromaticity of the 1,3-Oxazole Ring System

The 1,3-oxazole is a five-membered heterocyclic ring composed of three carbon atoms, one oxygen atom at position 1, and one nitrogen atom at position 3. tandfonline.comnumberanalytics.com All atoms in the ring are sp² hybridized and lie in a plane. tandfonline.com The oxazole ring is considered aromatic, as it is a planar, unsaturated cyclic system that fulfills Hückel's rule with six delocalized π-electrons. numberanalytics.comresearchgate.net However, its aromaticity is less pronounced than that of thiazoles, a related sulfur-containing heterocycle. wikipedia.orgalliedacademies.org This reduced aromaticity gives it a greater diene character, which is exploited in certain reactions like the Diels-Alder reaction. wikipedia.orgtaylorandfrancis.com Oxazole is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.orgalliedacademies.org The acidity of the ring's hydrogen atoms decreases in the order of C2 > C5 > C4. thepharmajournal.com

Overview of Advanced Research Areas in Oxazole Chemistry

Modern research in oxazole chemistry is diverse and expanding. A significant area of focus is the development of novel therapeutic agents, with studies exploring oxazole derivatives for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Researchers are continuously innovating more sustainable and efficient synthetic methods for creating oxazole-based compounds. numberanalytics.com Another burgeoning field is the application of oxazole derivatives in materials science. numberanalytics.com Their unique electronic and photophysical properties are being harnessed for the development of new materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The use of oxazoles as intermediates in the synthesis of other complex molecules, like pyridines (precursors to Vitamin B6), also remains an active area of investigation. wikipedia.org

Chemical Data for (2,4-Dimethyl-1,3-oxazol-5-yl)methanol

The subject of this article is a specific derivative of the oxazole family. Below are its key chemical identifiers and properties.

| Property | Value |

| CAS Number | 214553-55-6 |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| SMILES String | Cc1nc(C)c(CO)o1 |

| InChI Key | BFWHIILNKOBBPE-UHFFFAOYSA-N |

| Physical Form | Liquid |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHIILNKOBBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441639 | |

| Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214553-55-6 | |

| Record name | (2,4-dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl-1,3-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2,4 Dimethyl 1,3 Oxazol 5 Yl Methanol and Oxazole Derivatives

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com However, the presence of electron-donating groups can activate the ring, facilitating such reactions. tandfonline.comnumberanalytics.com For (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, the two methyl groups at C2 and C4, and the methanol (B129727) group at C5, are all electron-donating, which is expected to enhance the ring's reactivity towards electrophiles compared to the unsubstituted oxazole.

In general, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. tandfonline.comchempedia.info However, in the case of this compound, the C5 position is already substituted. Therefore, electrophilic attack would be directed to the next most reactive site, which is typically the C4 position. The order of reactivity for electrophilic substitution in an unsubstituted oxazole is C5 > C4 > C2. pharmaguideline.com

The electronic effects of the substituents on the regioselectivity of electrophilic aromatic substitution are significant. studysmarter.co.uklibretexts.org The methyl groups at C2 and C4, and the hydroxymethyl group at C5, are all activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of the oxazole ring, these groups collectively increase the electron density of the ring, making it more susceptible to electrophilic attack than the parent oxazole.

| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution |

| C2 | Methyl | Electron-donating (hyperconjugation) | Activating |

| C4 | Methyl | Electron-donating (hyperconjugation) | Activating |

| C5 | Methanol | Electron-donating (inductive effect) | Activating |

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. tandfonline.comsemanticscholar.orgthepharmajournal.com The oxazole ring itself is electron-rich and thus not highly susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups can facilitate nucleophilic substitution, particularly at the C2 position. pharmaguideline.com For this compound, which has electron-donating groups, nucleophilic substitution on the ring is not a favored reaction pathway. Nucleophilic attack is more likely to cause ring cleavage rather than substitution. pharmaguideline.com

Alkylation and Acylation of the Oxazole Nitrogen

The nitrogen atom at the 3-position of the oxazole ring is basic and can be readily alkylated or acylated. tandfonline.comthepharmajournal.com This reaction leads to the formation of N-alkyloxazolium or N-acyloxazolium salts. pharmaguideline.com The alkylation and acylation occur at the nitrogen atom due to its lone pair of electrons, which act as a nucleophile. tandfonline.comsemanticscholar.org

Alkylation: this compound can react with alkylating agents, such as alkyl halides, to form quaternary oxazolium salts.

Acylation: Similarly, acylation with acyl halides or anhydrides will yield N-acyloxazolium salts. The acylation reaction is also highly favored at the 3-position nitrogen. tandfonline.comsemanticscholar.org

Oxidation Reactions of Oxazole Systems

The oxazole ring is susceptible to oxidation and can be cleaved by strong oxidizing agents like potassium permanganate, chromic acid, or ozone. pharmaguideline.comslideshare.net However, it is generally stable to hydrogen peroxide. pharmaguideline.comslideshare.net The oxidation of oxazoles can lead to the formation of open-chain products. pharmaguideline.com In some cases, substituted oxazoles can be oxidized to form N-oxides. pharmaguideline.com The oxidation of oxazole initiated by OH radicals has been studied, indicating that the reaction proceeds via OH-addition to the carbon atoms. rsc.org

Functional Group Transformations of the Methanol Moiety

The primary alcohol group of this compound is a key site for chemical modification. This functional group can undergo a variety of transformations typical of primary alcohols.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. youtube.com It can also be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Furthermore, the alcohol can be converted to esters or ethers through reactions with carboxylic acids (or their derivatives) and alkyl halides, respectively.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO4, CrO3 | Carboxylic Acid |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Etherification | Alkyl halide, base | Ether |

| Halogenation | SOCl2, PBr3 | Alkyl halide |

Reactions Involving the C-5 Position of the Oxazole Ring

The C-5 position of the oxazole ring is a key site for chemical transformations, largely due to its electronic properties. In derivatives such as this compound, the presence of electron-donating methyl groups at the C-2 and C-4 positions further enhances the electron density at the C-5 carbon. This electronic enrichment makes the C-5 position particularly susceptible to electrophilic attack and facilitates a variety of functionalization reactions, including electrophilic substitution, metallation, and transition-metal-catalyzed cross-coupling reactions. wikipedia.orgchempedia.info

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. chempedia.infosemanticscholar.orgslideshare.net This reactivity is more pronounced when the ring is activated by electron-donating groups. wikipedia.orgslideshare.net For instance, the bromination of 2-phenyloxazole (B1349099) with N-bromosuccinimide (NBS) yields 5-bromo-2-phenyloxazole, demonstrating the regioselectivity of this reaction. slideshare.net While nitration and sulfonation of the parent oxazole are generally difficult due to the electron-deficient nature of the resulting oxazolium cations, the presence of activating substituents can enable such transformations. slideshare.netpharmaguideline.com

Table 1: Examples of Electrophilic Substitution at the Oxazole C-5 Position

| Substrate | Reagent | Product | Reference |

|---|

Metallation and Subsequent Functionalization

Direct deprotonation (metallation) of the oxazole ring is a powerful strategy for introducing a wide range of functional groups. The acidity of the ring protons follows the order C-2 > C-5 > C-4. semanticscholar.orgtandfonline.com Due to the higher acidity of the C-2 proton, selective metallation at the C-5 position often requires a protection strategy for the C-2 position. acs.orgnih.gov For example, introducing a bulky triisopropylsilyl (TIPS) group at C-2 allows for the subsequent regioselective metallation at the C-4 and C-5 positions. acs.orgnih.gov The resulting C-5 lithiated oxazole can then react with various electrophiles.

Alternatively, a phenylsulfonyl group at C-2 can direct deprotonation to the C-5 position, creating a C-5 carbanion that reacts with electrophiles like aldehydes and ketones. This approach provides a pathway to 5-iodo- and 5-tri-n-butylstannyl oxazoles, which are valuable precursors for cross-coupling reactions. researchgate.net

Table 2: C-5 Functionalization via Metallation

| Oxazole Derivative | Metallation Conditions | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Triisopropylsilyl-oxazole | s-BuLi, TMEDA, THF, -78 °C | I2 | 5-Iodo-2-triisopropylsilyl-oxazole | nih.gov |

Palladium-Catalyzed Cross-Coupling and Direct C-H Arylation

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, and the C-5 position of oxazoles has been a successful target for such reactions. Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds without the need for pre-functionalization like halogenation or metallation. nih.gov

Research has demonstrated that the regioselectivity between the C-2 and C-5 positions in direct arylation can be controlled. The use of specific phosphine (B1218219) ligands and the choice of solvent polarity are crucial factors. For instance, palladium-catalyzed C-5 arylation of oxazoles is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org Hoarau and colleagues showed that for ethyl oxazole-4-carboxylate, using a PCy3/PivOH ligand/additive pair selectively directed arylation to the C-5 position. nih.gov These methodologies provide efficient routes to 5-aryl oxazoles, which are important structural motifs in medicinal chemistry.

In addition to direct arylation, traditional cross-coupling reactions like the Suzuki-Miyaura reaction can be employed on 5-halo or 5-metallo oxazole derivatives to introduce aryl, heteroaryl, or alkyl groups at this position. tandfonline.comthieme-connect.com

Table 3: Palladium-Catalyzed C-5 Arylation of Oxazoles

| Oxazole Substrate | Aryl Halide | Catalyst/Ligand System | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Oxazole | 4-Bromotoluene | Pd(OAc)2 / P(o-tol)3 | DMA | 5-(p-tolyl)oxazole | organic-chemistry.org |

Theoretical and Computational Studies of 2,4 Dimethyl 1,3 Oxazol 5 Yl Methanol and Oxazole Derivatives

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a popular and effective method for studying the properties of oxazole (B20620) derivatives. irjweb.comirjweb.com The B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional is frequently employed in these studies, often with basis sets like 6-311G++(d,p), to predict optimized structures, electronic characteristics, and various reactivity parameters. irjweb.comirjweb.com Such calculations are fundamental to understanding the behavior of these heterocyclic compounds at a molecular level.

Geometric optimization calculations are performed to find the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For oxazole and its derivatives, these calculations confirm the planarity of the five-membered heterocyclic ring, which is composed of sp2 hybridized carbon, nitrogen, and oxygen atoms. semanticscholar.orgtandfonline.com Each atom in the ring also possesses an unhybridized p orbital perpendicular to the plane of the sigma bonds, contributing to the aromaticity of the system. semanticscholar.orgtandfonline.com

Table 1: Representative Calculated Bond Lengths (Å) and Angles (°) for an Oxazole Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| O12–C13 | 1.37 |

| C13–C14 | 1.35 |

| C14–N15 | 1.39 |

| N15–C16 | 1.31 |

| C16–O12 | 1.38 |

| N15–C16–O12 | 114.1° |

| O12–C13–C14 | 107.4° |

Note: Data is illustrative and based on calculations for a substituted oxazole derivative as specific data for (2,4-Dimethyl-1,3-oxazol-5-yl)methanol is not available. Source: irjweb.com

The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity. nih.govscispace.com

For oxazole derivatives, the HOMO-LUMO gap can be influenced by substituents. Electron-donating groups like methyl groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scispace.com For example, 2,4,5-trimethyloxazole (B1265906) is predicted to be the most reactive among a series of methyl-substituted oxazoles due to having the smallest HOMO-LUMO energy gap. scispace.com Conversely, electron-withdrawing groups lower both HOMO and LUMO energies. scispace.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for Substituted Oxazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Oxazole | - | - | 14.15 |

| 5-Methyloxazole | - | - | 13.76 |

| 2,4-Dimethyloxazole (B1585046) | - | - | 13.58 |

| 2,5-Dicyanooxazole | - | - | 11.97 |

Note: Data is illustrative and based on ab initio calculations for various substituted oxazoles. Source: scispace.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another important tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govresearchgate.net These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For oxazole derivatives, the MEP map typically shows a negative potential around the nitrogen and oxygen atoms, highlighting their role as centers of basicity and potential sites for electrophilic attack. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.com These descriptors provide a theoretical basis for understanding a molecule's stability and reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." scispace.com It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. irjweb.com It is calculated using the chemical potential and hardness as ω = μ² / 2η.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for understanding how a molecule like an oxazole derivative might interact with a biological target. nih.gov

Numerous studies have employed molecular docking to investigate the potential of oxazole derivatives as therapeutic agents. researchgate.netresearchgate.net For instance, docking studies have explored the binding of oxazole derivatives to targets such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and various microbial proteins. nih.govresearchgate.net These studies analyze the binding affinities and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netajchem-a.com

The structure of this compound, with its hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and the heterocyclic ring capable of π-stacking and other interactions, makes it a candidate for forming stable complexes with protein active sites. Docking simulations can help identify key amino acid residues that interact with the oxazole core, the methyl groups, and the methanol (B129727) substituent, providing a rational basis for its observed or potential biological activity. tandfonline.com

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to predict the reactivity of new, untested compounds.

For oxazole derivatives, QSRR and related Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict properties like biological activity against pathogens such as human cytomegalovirus (HCMV) and E. coli. researchgate.netnih.gov These models use descriptors derived from the molecular structure to build predictive equations. researchgate.netnih.gov The insights gained from such studies can guide the synthesis of new derivatives with enhanced reactivity or desired biological activity. researchgate.net The structural and electronic parameters of this compound, as determined by the computational methods described above, could serve as inputs for such predictive models.

Advanced Analytical Techniques in the Characterization of 2,4 Dimethyl 1,3 Oxazol 5 Yl Methanol

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, ¹⁵N-labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the expected signals would include singlets for the two methyl groups at positions 2 and 4 of the oxazole (B20620) ring, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton, which can exchange with deuterated solvents. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole ring.

¹³C-NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The spectrum would show distinct signals for the two methyl carbons, the methylene carbon, and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of the oxazole ring carbons are characteristic of this heterocyclic system.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. COSY would confirm couplings between neighboring protons, although in this specific molecule with many singlets, its utility might be more focused on impurity identification. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C signals. HMBC is crucial for identifying long-range couplings (2-3 bonds), which helps to piece together the molecular skeleton, for instance, by showing correlations from the methyl protons to the oxazole ring carbons.

¹⁵N-labeling studies, while less common, can provide valuable insight into the electronic structure of the nitrogen-containing oxazole ring. The ¹⁵N chemical shift is sensitive to the local electronic environment and can be used to probe intermolecular interactions. For oxazole derivatives, the nitrogen atom typically resonates in a specific region of the ¹⁵N NMR spectrum.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | C2-CH₃ | ~2.4 | Singlet |

| ¹H | C4-CH₃ | ~2.2 | Singlet |

| ¹H | C5-CH₂OH | ~4.6 | Singlet |

| ¹H | C5-CH₂OH | Variable | Broad Singlet |

| ¹³C | C2-CH₃ | ~14 | Quartet |

| ¹³C | C4-CH₃ | ~11 | Quartet |

| ¹³C | C5-CH₂OH | ~55 | Triplet |

| ¹³C | C2 | ~160 | Singlet |

| ¹³C | C4 | ~148 | Singlet |

| ¹³C | C5 | ~130 | Singlet |

Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the oxazole ring are expected to produce characteristic absorption bands in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations from the alcohol and the ether linkage in the oxazole ring would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H Stretch | Alcohol | 3200-3600 (broad) |

| C-H Stretch | Methyl/Methylene | 2850-3000 |

| C=N Stretch | Oxazole Ring | ~1650 |

| C=C Stretch | Oxazole Ring | ~1580 |

| C-O Stretch | Alcohol/Ether | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring in this compound contains a conjugated π-system, which is expected to absorb UV radiation. The absorption maximum (λmax) for substituted oxazoles typically falls in the range of 200-300 nm, corresponding to π → π* transitions. The exact position of the λmax and the molar absorptivity (ε) are influenced by the substitution pattern on the oxazole ring and the solvent used for the analysis.

| Parameter | Description | Expected Value |

| λmax | Wavelength of Maximum Absorption | 200-300 nm |

| ε | Molar Absorptivity | Dependent on concentration and path length |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₉NO₂), the molecular weight is 127.14 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a hydroxyl radical (•OH), a hydroxymethyl radical (•CH₂OH), or cleavage of the oxazole ring. The molecular ion peak [M]⁺• would be observed at m/z 127.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal technique for identifying and quantifying the compound in complex mixtures, as well as for analyzing its metabolites.

| Ion | m/z (Expected) | Description |

| [M]⁺• | 127 | Molecular Ion |

| [M-CH₃]⁺ | 112 | Loss of a methyl group |

| [M-OH]⁺ | 110 | Loss of a hydroxyl radical |

| [M-CH₂OH]⁺ | 96 | Loss of a hydroxymethyl radical |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water). The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring reaction progress, identifying compounds, and determining their purity. A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from other components on a stationary phase (e.g., silica (B1680970) gel). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For oxazole derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297).

| Technique | Parameter | Typical Conditions |

| HPLC | Stationary Phase | C18 |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient | |

| Detection | UV detector (at λmax) | |

| TLC | Stationary Phase | Silica Gel |

| Mobile Phase | Petroleum Ether/Ethyl Acetate | |

| Visualization | UV light (254 nm) or staining agent |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The symmetry of the arrangement of molecules within the crystal. |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into their composition by determining the mass percentages of the constituent elements. For this compound, this analysis is crucial for verifying its empirical and molecular formula, C₆H₉NO₂. The theoretical composition can be calculated from the compound's molecular weight and the atomic weights of its constituent atoms: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The molecular formula C₆H₉NO₂ indicates that each molecule is composed of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. Based on the molecular weight of 127.14 g/mol , the theoretical elemental composition has been calculated. sigmaaldrich.com These calculated values serve as a benchmark against which experimentally determined data are compared to confirm the purity and identity of a synthesized sample.

While specific experimental results for the elemental analysis of this compound are not detailed in readily available literature, the standard procedure involves combusting a small, precisely weighed sample of the substance. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of each element in the original compound. The expected experimental values should closely align with the theoretical percentages presented in the following table.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 56.70 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

| Oxygen | O | 16.00 | 2 | 32.00 | 25.17 |

| Total | 127.14 | 100.00 |

Applications and Advanced Materials Research Involving Oxazole Scaffolds

Oxazole (B20620) Derivatives as Building Blocks in Complex Organic Synthesis

The oxazole ring is a versatile and stable moiety, rendering it an excellent building block for the synthesis of more complex chemical structures. Its derivatives, including (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, serve as pivotal intermediates in numerous synthetic pathways.

Role in Multi-Step Syntheses of Heterocyclic Compounds

Oxazole derivatives are instrumental in the multi-step synthesis of a wide array of other heterocyclic systems. The oxazole ring can undergo various transformations, allowing chemists to construct new rings upon the oxazole framework. Unsaturated oxazolones, for instance, are well-established synthons for creating other five- or six-membered heterocycles such as imidazolones, triazinones, and thiazolones nih.gov.

One of the key reactions is the Diels-Alder cycloaddition, where the oxazole acts as a diene. This reaction facilitates the construction of pyridine and furan derivatives, which are themselves important classes of heterocyclic compounds. Furthermore, functionalized oxazoles can be converted into other heterocycles through ring-opening and re-cyclization strategies. For example, under certain conditions with nucleophiles like ammonia, oxazoles can be transformed into imidazoles nih.gov. The van Leusen oxazole synthesis is a prominent one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC), highlighting a direct method to forge these valuable building blocks nih.gov.

Table 1: Transformation of Oxazole Scaffolds in Heterocyclic Synthesis

| Starting Material | Reagents/Conditions | Resulting Heterocycle |

| Oxazole Derivative (as diene) | Dienophile (e.g., alkyne) | Pyridine Derivative |

| Oxazole Derivative (as diene) | Dienophile (e.g., alkene) | Furan Derivative |

| Oxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one nih.gov |

| Aldehyde + TosMIC | Base (e.g., K2CO3) | 5-Substituted Oxazole nih.gov |

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, chiral auxiliaries and ligands are indispensable tools. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While oxazoles themselves are not inherently chiral, they are crucial components of some of the most effective chiral ligands and auxiliaries, particularly oxazolidinones and bis(oxazolines).

Oxazolidinones, often called Evans auxiliaries, are among the most widely used chiral auxiliaries in asymmetric synthesis, proving highly effective in reactions like aldol additions and alkylations. researchgate.netresearchgate.net These auxiliaries are readily synthesized from chiral amino alcohols, and their rigid structure allows for excellent facial selectivity during reactions. researchgate.net

Similarly, ligands incorporating the related oxazoline (B21484) ring, such as pseudoephenamine, are highly valued in asymmetric catalysis. nih.gov The nitrogen atom of the oxazoline ring can coordinate to a metal center, creating a rigid, chiral environment that forces a reaction to proceed with high stereoselectivity. The predictable stereocontrol and the ease with which the auxiliary can be attached and later removed make these oxazole-based structures fundamental to the modern synthesis of enantiomerically pure compounds. sigmaaldrich.comnih.gov

Exploration in Materials Science

The unique electronic and photophysical properties of the oxazole ring have made it an attractive component for the development of advanced materials. Its incorporation into polymers and small molecules has led to innovations in electronics and imaging.

Oxazole-Based Polymers and Composites

The planar and electron-deficient nature of the oxazole ring makes it a valuable building block for conjugated polymers used in organic electronics. mdpi.comresearchgate.net When copolymerized with electron-donating units, the resulting donor-acceptor polymers can exhibit desirable semiconducting properties.

A notable example is the use of Benzo[1,2-d:4,5-d']bis(oxazole) (BBO), a molecule containing two fused oxazole rings, in the synthesis of polymers for organic thin-film transistors (OTFTs) and organic photodetectors (OPDs). mdpi.combilpubgroup.com These BBO-based polymers can be designed to have specific optical and electrical characteristics, such as selective light absorption and efficient charge transport. bilpubgroup.com For instance, a polymer named PBDFNBO, based on a 4,4′-dinonyl-2,2′-bisoxazole (NBO) acceptor unit, was synthesized and used in polymer solar cells, achieving a power conversion efficiency of 5.0%. rsc.org The strong electron-withdrawing ability and planarity of the bisoxazole unit contribute to higher carrier mobility and improved device performance compared to analogous sulfur-containing thiazole (B1198619) rings. rsc.org

Applications in Dyes and Fluorescent Probes

Oxazole derivatives are highly effective fluorescent molecules and have found significant application as dyes and photoluminescence bioprobes. researchgate.net Their efficacy stems from the extended π-conjugated systems that many of these derivatives possess, which allows for strong absorption and emission of light.

Benzoxazole (B165842) and naphthoxazole derivatives, in particular, exhibit promising photophysical properties, including intense fluorescence and a broad spectral range. periodikos.com.bracs.org One well-known example is Oxazole Yellow (YO), a benzoxazole derivative that functions as a fluorescent probe for DNA. periodikos.com.br A key feature of such probes is the significant enhancement of their fluorescence upon binding to biological targets like DNA, which makes them powerful tools for bioimaging. periodikos.com.br Researchers have synthesized various oxazole dyes with high quantum yields, making them suitable for applications in multiphoton microscopy and as photoluminescence bioprobes. researchgate.netcore.ac.uk The photophysical properties can be fine-tuned through chemical modification, allowing for the development of probes for specific cellular environments or imaging techniques. nih.gov

Table 2: Examples of Oxazole-Based Dyes and Probes

| Compound Class | Example | Application | Key Property |

| Benzoxazole | Oxazole Yellow (YO) | DNA Fluorescent Probe periodikos.com.br | Fluorescence enhancement upon binding periodikos.com.br |

| Naphthoxazole | Various Derivatives | DNA Intercalating Dyes periodikos.com.br | Environment-sensitive emission periodikos.com.br |

| π-Conjugated Oxazoles | Quinone-derived oxazoles | Photoluminescence Bioprobes researchgate.net | High quantum yield, two-photon absorption researchgate.net |

Development of Agrochemical Intermediates (e.g., in pesticides and herbicides)

The oxazole scaffold is a privileged structure in the discovery of new agrochemicals. bohrium.com Its derivatives are utilized as key intermediates or as the core active structure in a range of fungicides, insecticides, and herbicides due to their broad-spectrum biological activity. bohrium.comresearchgate.net

The oxazole ring often serves as a stable scaffolding structure or a bridging unit that connects different reactive groups within a larger pesticide molecule. bohrium.com This structural role is critical for the molecule's interaction with its biological target. For instance, various compounds containing oxazole or related oxadiazole rings have demonstrated potent antifungal activity against significant plant pathogens like Rhizoctonia solani and Exserohilum turcicum, which affect crops such as maize. frontiersin.orgmdpi.com

In the realm of herbicides, the related 4,5-dihydro-1,2-oxazole (isoxazoline) ring is a key feature in the pre-emergence herbicide pyroxasulfone. researchgate.net This compound demonstrates excellent herbicidal activity against various weeds while maintaining safety for crops like corn and soybeans. The discovery of pyroxasulfone highlights the success of designing agrochemicals around the stable and effective oxazole-type core. researchgate.net Research continues to explore modifications of the oxazole ring and its substituents to discover novel agrochemicals with improved efficacy and better environmental profiles. bohrium.com

Chelation and Coordination Chemistry of Oxazole Moieties

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, is a versatile ligand in coordination chemistry. alfachemic.comsemanticscholar.org The lone pair of electrons on the sp²-hybridized nitrogen atom allows it to act as a potent electron donor, forming stable coordination complexes with a wide array of metal ions. alfachemic.com This section delves into the principles of chelation and coordination involving the oxazole scaffold, highlighting its role in the formation of diverse metal complexes.

The coordination of oxazole moieties to metal centers is primarily dictated by the Lewis basicity of the nitrogen atom. alfachemic.com This interaction can lead to the formation of various coordination compounds, from simple mononuclear complexes to intricate supramolecular assemblies. mdpi.comnih.gov The versatility of the oxazole ring is further enhanced by the possibility of introducing various substituents at different positions, which can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry and stability of the resulting metal complexes. mdpi.com

Oxazole-containing ligands can be classified based on the number of coordinating oxazole rings, such as mono-, bis-, and trioxazole ligands. alfachemic.com They can coordinate to a metal center in a monodentate fashion through the nitrogen atom or, more commonly, act as part of a larger chelating system. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key feature of many oxazole-based ligands. This is typically achieved by incorporating other donor atoms in the ligand structure, such as another nitrogen atom from a pyridine or a second oxazole ring, or an oxygen atom from a hydroxyl or carbonyl group. The resulting multidentate ligands can form stable five- or six-membered chelate rings with the metal ion, a thermodynamically favorable arrangement.

The coordination environment around the metal center is influenced by several factors, including the nature of the metal ion, the specific oxazole-containing ligand, and the presence of ancillary ligands. researchgate.net Transition metals such as copper, cobalt, nickel, zinc, palladium, platinum, and rhodium, as well as lanthanides, have been successfully complexed with oxazole-based ligands. acs.orgunm.edu The resulting complexes exhibit a range of coordination geometries, including linear, square planar, tetrahedral, and octahedral. researchgate.net

Research has demonstrated the synthesis and characterization of numerous metal complexes with oxazole derivatives. For instance, bidentate ligands containing both an oxazole and an oxazoline ring have been used to synthesize vanadium complexes active in polymerization catalysis. mdpi.com Similarly, ligands incorporating a benzoxazole unit linked to a carbene have been shown to coordinate with silver, palladium, rhodium, and platinum. acs.org The coordination of these ligands was confirmed through various spectroscopic techniques and, in many cases, by single-crystal X-ray diffraction, which provides precise information about bond lengths and angles within the coordination sphere.

The electronic properties of the oxazole ring can be tuned by the substituents. Electron-donating groups enhance the basicity of the nitrogen atom, leading to stronger coordination, while electron-withdrawing groups have the opposite effect. In the specific case of this compound, the two methyl groups at positions 2 and 4 are electron-donating, which would be expected to increase the electron density on the nitrogen atom and enhance its coordinating ability. Furthermore, the methanol (B129727) group at position 5 introduces an additional potential coordination site through its oxygen atom. This could allow for the ligand to act in a bidentate fashion, forming a chelate ring with a metal center, although this would depend on the steric feasibility of such a coordination mode.

The table below presents typical coordination parameters for metal complexes containing oxazole or related heterocyclic ligands, derived from crystallographic studies reported in the literature. These values provide a general reference for the expected bond lengths and angles in such coordination compounds.

| Metal Ion | Ligand Type | Coordination Number | Geometry | M-N Bond Length (Å) | Reference |

| Cu(II) | Bis(oxazole) | 4 | Square Planar | 1.98 - 2.05 | mdpi.com |

| Co(II) | Oxazoline-Aniline | 4 | Distorted Tetrahedral | 2.01 - 2.04 | researchgate.net |

| Rh(I) | Oxazole-Carbene | 4 | Square Planar | 2.06 (trans to CO) | acs.org |

| Pd(II) | Oxazole-Carbene | 4 | Square Planar | 2.03 (trans to I) | acs.org |

| V(III) | Oxazole-Oxazoline | 6 | Octahedral | N/A | mdpi.com |

| Nd(III) | Oxazoline-Phosphine Oxide | >6 | N/A | Bidentate (N, O) | unm.edu |

Note: The data in this table are generalized from various sources and represent typical ranges. Actual values for specific complexes may vary.

Future Directions and Emerging Research Avenues for 2,4 Dimethyl 1,3 Oxazol 5 Yl Methanol and Oxazole Chemistry

Development of Novel Synthetic Methodologies for Substituted Oxazoles

The synthesis of the oxazole (B20620) core is a central theme in heterocyclic chemistry, with continuous efforts to develop more efficient, versatile, and environmentally benign methods. Traditional methods like the Robinson-Gabriel and van Leusen syntheses are being supplemented or replaced by modern strategies that offer milder conditions, broader substrate scopes, and higher yields. nih.gov

Recent innovations include metal-free catalytic systems and the use of readily available starting materials to construct the oxazole ring. For instance, a novel approach involves the trifluoromethanesulfonic acid (TfOH)-catalyzed coupling of α-diazoketones with amides or thioamides. nih.govworldwidejournals.com This method is notable for its mild, room-temperature reaction conditions and its tolerance of a wide array of functional groups, providing good to excellent yields for over 40 examples. nih.gov Another strategy employs a metal-free, C–O bond cleavage approach, reacting substituted 2-oxo-2-phenylethyl acetate (B1210297) with amines, which expands the substrate scope to include alkyl amines. tandfonline.com

Researchers are also exploring multicomponent reactions and domino cyclizations. A [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen atom source, catalyzed by a heterogeneous gold catalyst, has been shown to produce 2,5-disubstituted oxazoles in very good yields. irjweb.com Similarly, an iodine-promoted oxidative [3+1+1] domino cyclization allows for the synthesis of complex 2,4,5-trisubstituted oxazoles from simple starting materials like methyl azaarenes and benzoins. acs.org These methods highlight a trend towards atom economy and procedural simplicity.

The synthesis of specifically substituted oxazoles, such as the 2,4-disubstituted pattern found in analogues of (2,4-Dimethyl-1,3-oxazol-5-yl)methanol, has also seen significant progress. A general and robust method starting from readily available α-amino acids has been developed, which utilizes a triphenylphosphine/hexachloroethane combination for the crucial cyclodehydration step. numberanalytics.comontosight.ai Copper(II) triflate has also been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. taylorandfrancis.com

Table 1: Comparison of Novel Synthetic Methodologies for Substituted Oxazoles

| Methodology | Key Features | Starting Materials | Catalysts/Reagents | Substitution Pattern | Ref. |

|---|---|---|---|---|---|

| Brønsted Acid Catalysis | Metal-free, mild conditions, broad scope | α-Diazoketones, (Thio)amides | Trifluoromethanesulfonic acid (TfOH) | 2,4-Disubstituted | nih.gov |

| C-O Bond Cleavage | Metal-free, expanded amine scope | 2-oxo-2-phenylethyl acetate, Amines | None (Metal-free) | Polysubstituted | tandfonline.com |

| Gold-Catalyzed Annulation | Heterogeneous catalyst, mild conditions | Terminal alkynes, Nitriles, N-oxide | MCM-41-immobilized phosphine-gold(I) | 2,5-Disubstituted | irjweb.com |

| Amino Acid-Based Synthesis | Readily available starting materials | α-Amino acids | Triphenylphosphine/Hexachloroethane | 2,4-Disubstituted | numberanalytics.comontosight.ai |

| Copper-Catalyzed Coupling | Versatile for 2,4-disubstitution | α-Diazoketones, Amides | Copper(II) triflate [Cu(OTf)₂] | 2,4-Disubstituted | taylorandfrancis.com |

Exploration of Unconventional Reaction Conditions and Catalysts

To improve the sustainability and efficiency of oxazole synthesis, researchers are increasingly turning to unconventional reaction conditions and novel catalytic systems. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. ontosight.ai A one-pot, microwave-assisted [3+2] cycloaddition of aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the rapid synthesis of 5-substituted oxazoles. ontosight.aimdpi.com This method is environmentally benign, using isopropanol (B130326) as a solvent and offering high yields in minutes. ontosight.ai Another microwave-promoted approach involves the cascade reaction of oximes and acid chlorides, demonstrating the effectiveness of microwave irradiation in accelerating reactions. rsc.org

Continuous flow chemistry is another burgeoning area that offers enhanced safety, scalability, and process control. wikipedia.org The synthesis of 4,5-disubstituted oxazoles has been successfully implemented in a fully automated continuous flow system, which allows for rapid screening of reaction parameters and incorporates solid-supported reagents for streamlined synthesis. irjweb.com Flow chemistry has also been applied to the synthesis of related heterocycles like oxadiazoles, often integrating in-line extraction and purification steps, which points to future possibilities for fully automated oxazole production. slideshare.netchemscene.com

In terms of catalysis, the focus is shifting from homogeneous metal catalysts to more sustainable alternatives. This includes the development of metal-free catalysts, such as Brønsted acids like TfOH, and heterogeneous catalysts that can be easily recovered and recycled. nih.govworldwidejournals.com A heterogeneous gold(I) catalyst immobilized on an MCM-41 support has been used for oxazole synthesis and was shown to be recyclable for at least eight cycles without significant loss of activity. nih.gov The use of biocatalysts, such as natural clays, has also been explored for the condensation reactions leading to oxazole derivatives, presenting a greener alternative. taylorandfrancis.com

Integration of Artificial Intelligence and Machine Learning in Oxazole Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new oxazole derivatives. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new synthetic routes, identify optimal reaction conditions, and even design novel molecules with desired properties. mdpi.com

Computer-Aided Synthesis Planning (CASP) programs are becoming increasingly sophisticated. princeton.edu By training on large reaction databases, AI models can propose retrosynthetic pathways for complex target molecules, including novel oxazole-containing compounds. researchgate.net This can significantly accelerate the discovery process by suggesting viable synthetic routes that might not be immediately obvious to a chemist. mdpi.com Furthermore, ML models can predict not just the feasibility of a reaction but also its yield and selectivity. grnjournal.usnumberanalytics.com For instance, graph transformer neural networks (GTNN) have been applied to predict the regioselectivity of C-H activation reactions, a common method for functionalizing heterocyclic compounds. rsc.org

Beyond synthesis planning, AI is being used for the de novo design of molecules. nih.gov By learning the structural features associated with specific biological activities, ML models can generate novel oxazole derivatives predicted to have high efficacy for a particular target, such as inhibiting tubulin for anticancer applications. nih.gov This data-driven approach allows for the targeted exploration of chemical space, making the discovery of new drug candidates more efficient. numberanalytics.com The collaboration between companies like Bayer and CAS has demonstrated that enriching ML training sets with curated, high-quality reaction data can dramatically improve the predictive power of these AI models. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and photophysical properties of the oxazole ring make it an attractive building block for advanced functional materials, creating a fertile ground for interdisciplinary research between organic chemistry and materials science. tandfonline.com Oxazole-based polymers are being investigated for their high thermal stability and chemical resistance, making them suitable for high-performance coatings and adhesives. ontosight.ai

The aromatic and electron-deficient nature of the oxazole ring lends itself to applications in organic electronics. numberanalytics.com Oxazole-containing compounds are being explored as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, small organic molecules incorporating oxazole or thiazole (B1198619) moieties have been designed as host materials for phosphorescent OLEDs, leading to devices with high current and power efficiencies for both green and red light emission. rsc.org The related 1,3,4-oxadiazole (B1194373) derivatives are also well-known for their electron-transporting properties in OLEDs.

Furthermore, the inherent fluorescence of many oxazole derivatives is being harnessed for the development of chemosensors. mdpi.com Naphthoxazole-based compounds have been synthesized as fluorescent probes for detecting singlet oxygen. nih.gov These probes exhibit a significant increase in fluorescence upon reaction with singlet oxygen, making them useful tools for studying oxidative stress in biological systems. Similarly, benzoxazole (B165842) derivatives have been incorporated into fluorescent probes for the naked-eye recognition of biothiols and for the optical detection of metal ions like Zn²⁺ and Cd²⁺. mdpi.comnih.gov

Table 2: Applications of Oxazole Derivatives in Materials Science

| Application Area | Type of Oxazole Derivative | Key Property/Function | Potential Use | Ref. |

|---|---|---|---|---|

| High-Performance Polymers | Oxazole-styrene copolymers | Thermal stability, chemical resistance | Coatings, adhesives | ontosight.ai |

| Organic Electronics | Small molecules with oxazole/thiazole | Host material for phosphorescent dopants | Green and red OLEDs | rsc.org |

| Fluorescent Probes | Naphthoxazole-based dyads | Fluorescence enhancement upon oxidation | Singlet oxygen detection | nih.gov |

| Chemosensors | Benzoxazole-based macrocycles | Selective fluorescence response to metal ions | Optical detection of Zn²⁺ and Cd²⁺ | mdpi.com |

Advanced Computational Chemistry in Predicting Novel Oxazole Reactivities and Transformations

Advanced computational chemistry provides powerful tools for understanding and predicting the behavior of oxazole derivatives at a molecular level. nih.gov Methods like Density Functional Theory (DFT) are increasingly used to elucidate reaction mechanisms, predict reactivity, and rationalize experimental observations. irjweb.com

Computational studies have been employed to investigate the competitive pathways of heterocyclic rearrangements involving oxazoles. For example, DFT calculations were used to interpret the thermal rearrangement of 3-acylaminoisoxazoles into 2-acylaminooxazoles, revealing a cascade mechanism that proceeds through a 1,2,4-oxadiazole (B8745197) intermediate. Such studies are invaluable for understanding complex transformations and optimizing conditions to favor desired products.

DFT is also used to predict the intrinsic reactivity of the oxazole ring itself. Calculations of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as molecular electrostatic potential maps, can reveal the most likely sites for electrophilic or nucleophilic attack. irjweb.com For instance, it is known that electrophilic aromatic substitution typically occurs at the C5 position, while deprotonation is most favorable at C2. wikipedia.org Computational models can quantify these preferences and predict how different substituents on the ring will alter its reactivity. researchgate.net This predictive power allows chemists to design more effective synthetic strategies and to anticipate the outcome of novel transformations, accelerating the discovery of new functionalized oxazole compounds. nih.gov

Q & A

Q. What are the optimized synthetic routes for (2,4-dimethyl-1,3-oxazol-5-yl)methanol, and how can reaction yields be improved?

The compound is synthesized via reduction of 2,4-dimethyloxazole-5-carboxylic acid ethyl ester using lithium aluminum hydride (LiAlH₄), achieving ~81% yield . To enhance yields:

- Monitor reaction temperature (keep <0°C during reduction to avoid side reactions).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Use anhydrous solvents to minimize hydrolysis of the ester precursor. Alternative routes may involve catalytic hydrogenation or enzymatic reduction, though these are less documented for this specific substrate.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Assign the hydroxymethyl proton (δ ~4.5 ppm, triplet) and oxazole ring protons (δ 6.8–7.2 ppm) in ¹H NMR; confirm with ¹³C NMR (oxazole carbons at δ 140–160 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 128.1 (C₆H₉NO₂).

- X-ray Diffraction : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Treat as a potential irritant: Use PPE (gloves, goggles) and work in a fume hood.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .

- No established LD₅₀ data; follow ALARA principles (As Low As Reasonably Achievable) for exposure.

Advanced Research Questions

Q. How do hydrogen-bonding patterns of this compound influence its crystallographic packing?

The hydroxymethyl group forms intermolecular O–H⋯N hydrogen bonds with the oxazole ring’s nitrogen (bond length ~2.8 Å). Graph-set analysis (Etter’s formalism) reveals C(4) chains, stabilizing the crystal lattice. Use Mercury 4.0 to model these interactions and predict polymorphism .

Q. What strategies resolve contradictions in reported biological activities of oxazole derivatives?

For example, if anticancer activity varies across studies (e.g., GI₅₀ discrepancies):

- Validate assay conditions: Compare cell lines (e.g., MCF-7 vs. HeLa) and dosing protocols (≤100 µM).

- Analyze substituent effects: Methyl groups at positions 2 and 4 may sterically hinder target binding vs. electron-donating groups .

- Use QSAR models to correlate logP and IC₅₀ values, adjusting for lipophilicity-driven membrane permeability .

Q. How can enantiomeric purity be achieved if chiral centers are introduced during synthesis?

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ester reduction.

- Use HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1.0 mL/min) for enantiomer separation. Monitor optical rotation ([α]²⁵D) to confirm purity .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic regions (e.g., C-5 of oxazole).

- Simulate reaction pathways with Gaussian 16 to model SN2 mechanisms at the hydroxymethyl group .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.